(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

Lipophilicity Physicochemical Property Peptide Drug Design

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid (CAS 1436872-36-4) is a chiral non-proteinogenic α-amino acid derivative comprising a stereodefined (2S) Cα centre, an N-Boc protecting group, and a seven-membered oxepane ring appended at the side-chain β-position. It belongs to the broader class of cyclic-ether-containing unnatural amino acids and is utilised as a protected building block in solid- and solution-phase peptide synthesis, particularly for the introduction of conformational constraint and modulated lipophilicity into peptide backbones.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B13041943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O
InChIInChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1
InChIKeyUCMMVAWGNPLHTB-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid: Chiral Boc-Protected Oxepane Amino Acid Building Block for Peptide Synthesis


(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid (CAS 1436872-36-4) is a chiral non-proteinogenic α-amino acid derivative comprising a stereodefined (2S) Cα centre, an N-Boc protecting group, and a seven-membered oxepane ring appended at the side-chain β-position. It belongs to the broader class of cyclic-ether-containing unnatural amino acids and is utilised as a protected building block in solid- and solution-phase peptide synthesis, particularly for the introduction of conformational constraint and modulated lipophilicity into peptide backbones [1]. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g·mol⁻¹, a calculated logP of 1.78, and a topological polar surface area (TPSA) of 84.86 Ų .

Why Generic Substitution of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid with Analogous Building Blocks Fails for Scientific Procurement


Unnatural amino acid building blocks with a Boc-protected glycine core and a saturated cyclic ether side chain are not interchangeable because their physicochemical properties—logP, TPSA, ring conformational bias, and hydrogen-bonding capacity—vary systematically with ring size and heteroatom position [1]. The seven-membered oxepane ring populates distinct low-energy conformers that cannot be recapitulated by five-membered tetrahydrofuran or six-membered tetrahydropyran analogs, leading to measurable differences in peptide secondary structure induction [1]. Furthermore, the (2S) absolute configuration at the Cα carbon is critical for downstream diastereoselective coupling and biological target recognition; substitution with the (2R) enantiomer or racemic material (CAS 1822514-17-9) introduces an uncontrolled stereochemical variable that alters both synthetic efficiency and pharmacological outcomes . These differences render generic substitution scientifically invalid when reproducible peptide conformation and target engagement are required.

Quantitative Differentiation Evidence Guide for (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid versus Closest Comparator Building Blocks


Lipophilicity (logP) Comparison: Seven-Membered Oxepane versus Six-Membered Tetrahydropyran Analog

The (2S)-oxepane amino acid (CAS 1436872-36-4) exhibits a calculated logP (octanol-water partition coefficient) of 1.781, which is 0.39 log units lower than that of its closest six-membered ring comparator, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid (CAS 182287-51-0), which has a calculated logP of 2.172 . This ~18% reduction in logP corresponds to a 2.5-fold decrease in octanol-water partitioning, indicating that the oxepane-containing building block introduces measurably lower hydrophobicity per residue into peptide sequences than the tetrahydropyran analog [1].

Lipophilicity Physicochemical Property Peptide Drug Design

Stereochemical Configuration and Enantiomeric Purity: (2S) versus (2R) and Racemic (CAS 1822514-17-9) Forms

The target compound (CAS 1436872-36-4) bears a defined (2S) absolute configuration at the Cα carbon, as encoded in the SMILES notation CC(C)(C)OC(=O)N[C@@H](C1CCCOCC1)C(O)=O, with a commercial specification of >98% chemical purity and, critically, a defined single enantiomer . The corresponding (2R) enantiomer and the racemic form (CAS 1822514-17-9, designated as unspecified stereochemistry) are also commercially available . In peptide synthesis, the (2S) configuration at Cα directs the amino acid side chain toward the same spatial orientation as L-amino acids in canonical peptide backbones; the (2R) enantiomer or racemate would produce peptides with opposite or mixed stereochemical character, resulting in fundamentally different secondary structure propensity [1].

Stereochemistry Chiral Purity Peptide Coupling Efficiency

Ring Conformational Flexibility: Seven-Membered Oxepane versus Five- and Six-Membered Heterocycles

Seven-membered rings (oxepanes) populate multiple low-energy conformations—including chair, boat, and twist-chair forms—that are inaccessible to five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) rings, which are conformationally more restricted [1]. This property translates into a measurable increase in three-dimensional character (higher fraction of sp³-hybridised carbons and greater conformational entropy) for compounds bearing the oxepane motif compared to THF or THP analogs. Specifically, the oxepane-containing amino acid prepared by Nortcliffe et al. exhibited a lead-like three-dimensionality profile (Fsp³ = 0.85 for the compound with formula C₁₃H₂₃NO₅), which was evaluated alongside tetrahydropyran and spiro-oxepane scaffolds and found to offer enhanced scaffold diversity over commercial fragment libraries [2].

Conformational Analysis Ring Flexibility Scaffold Diversity

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area: Oxepane versus Analogous Heterocyclic Amino Acids

The target compound (CAS 1436872-36-4) presents a topological polar surface area (TPSA) of 84.86 Ų with 4 hydrogen-bond acceptors (the Boc carbonyl oxygen, the carboxylic acid carbonyl oxygen, the oxepane ring oxygen, and the carbamate oxygen) and 2 hydrogen-bond donors (carboxylic acid OH and carbamate NH) . This profile is identical in type to the tetrahydropyran analog (same functionality set) but differs from the tetrahydrofuran analog (CAS 874583-03-6, MW 245.27), which has a lower molecular weight and correspondingly reduced hydrophobic surface area . The combination of MW 273.33, TPSA ~85 Ų, and logP 1.78 places the compound within acceptable oral drug-likeness space (Veber rule: TPSA < 140 Ų) while providing distinct per-residue physicochemical properties compared to smaller-ring analogs.

Hydrogen Bonding Polar Surface Area Peptide Permeability

Best Research and Industrial Application Scenarios for (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid in Scientific Procurement


Conformationally Constrained Peptide Lead Optimization Requiring Seven-Membered Ring Flexibility

When a peptide lead series requires introduction of a non-proteinogenic amino acid residue that simultaneously provides conformational constraint and sufficient flexibility to accommodate irregular binding pockets, the (2S)-oxepane building block (CAS 1436872-36-4) is the preferred procurement choice over five-membered THF or six-membered THP analogs. As established by Nortcliffe et al., the seven-membered oxepane ring populates multiple low-energy conformations inaccessible to smaller rings, offering enhanced structural diversity for library synthesis [1]. Barnes et al. further demonstrated that spiro-oxepane scaffolds exhibit lead-like three-dimensionality superior to commercial fragment libraries, supporting the use of oxepane-containing building blocks in fragment-based drug discovery campaigns [2]. This scenario applies specifically to solid-phase peptide synthesis (SPPS) where the N-Boc group enables standard Boc-strategy coupling protocols.

Stereochemically Controlled Peptide Synthesis Requiring L-Configuration Fidelity

For applications requiring incorporation of an unnatural amino acid that must maintain L-configuration alignment with the peptide backbone (e.g., for target binding that is sensitive to Cα stereochemistry), procurement of the (2S) enantiomer specifically (CAS 1436872-36-4) is mandatory. The (2R) enantiomer and the racemic/unassigned form (CAS 1822514-17-9) are available commercially [1], but only CAS 1436872-36-4 guarantees the [C@@H] configuration at Cα that orients the oxepane side chain in the same spatial hemisphere as L-amino acid side chains. This scenario is critical for projects where biological assay data must be correlated with a single, defined stereochemical entity, as stereochemical heterogeneity from racemic material can produce ambiguous structure-activity relationships.

Modulation of Peptide Lipophilicity via Heterocyclic Side-Chain Engineering

When iterative adjustment of per-residue lipophilicity is required during peptide pharmacokinetic (PK) optimization, the oxepane amino acid (logP = 1.78) provides a quantitatively different hydrophobicity contribution compared to the tetrahydropyran analog (logP = 2.17), representing a -0.39 logP decrement [1]. This difference translates to approximately 2.5-fold lower octanol-water partitioning per residue, which may improve aqueous solubility and reduce undesirable plasma protein binding. The compound thus fills a specific niche between the more lipophilic six-membered THP analog and smaller, less hydrophobic five-membered THF derivatives, enabling fine-tuning of peptide physicochemical properties without altering the heteroatom composition of the building block.

Diversity-Oriented Synthesis and Fragment Library Construction

For diversity-oriented synthesis (DOS) campaigns and fragment-based drug discovery (FBDD) library construction, oxepane-containing building blocks provide enhanced three-dimensional character (Fsp³ ≈ 0.85 for the C₁₃H₂₃NO₅ scaffold) and scaffold diversity that is underrepresented in commercial compound collections [1]. The (2S)-oxepane amino acid can be incorporated into peptide fragment libraries to explore chemical space not accessible with smaller-ring heterocycles, as demonstrated by the lead-likeness and three-dimensionality comparisons conducted by Barnes et al. against commercial libraries. This scenario is particularly relevant for procurement decisions where library novelty and scaffold diversity are primary selection criteria [2].

Quote Request

Request a Quote for (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.